2-Isothiocyanatophenazine

Description

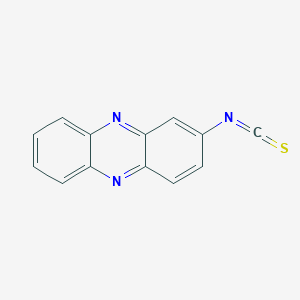

2-Isothiocyanatophenazine is a heterocyclic compound featuring a phenazine core substituted with an isothiocyanate (-NCS) functional group at the 2-position. Phenazine derivatives are notable for their aromatic, planar structures and applications in materials science, pharmaceuticals, and agrochemicals. The isothiocyanate group enhances reactivity, enabling participation in nucleophilic additions and cycloaddition reactions, which are valuable for synthesizing bioactive molecules or functional materials.

Properties

IUPAC Name |

2-isothiocyanatophenazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7N3S/c17-8-14-9-5-6-12-13(7-9)16-11-4-2-1-3-10(11)15-12/h1-7H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHFBZZMKOZHHEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC(=CC3=N2)N=C=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Isothiocyanatophenazine typically involves the reaction of phenazine derivatives with isothiocyanate reagents. One common method includes the reaction of phenyl isothiocyanate with amines under mild conditions, often using dimethylbenzene as a solvent . This reaction is carried out under nitrogen protection to ensure high yields and low toxicity. Industrial production methods focus on optimizing these reactions to achieve high output rates while maintaining safety and cost-effectiveness .

Chemical Reactions Analysis

2-Isothiocyanatophenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of amines.

Substitution: The isothiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

Common reagents used in these reactions include elemental sulfur, amine bases, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Isothiocyanatophenazine has a wide range of scientific research applications:

Chemistry: It serves as a valuable intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 2-Isothiocyanatophenazine involves its interaction with various molecular targets and pathways. The compound is known to inhibit topoisomerases (I and II), enzymes responsible for topological changes in the DNA strand during cell division . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound’s isothiocyanate group can react with nucleophiles in biological systems, further contributing to its biological activity .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Comparison

The following table highlights key differences between 2-isothiocyanatophenazine and analogous compounds:

- Core Structure: Phenazine (two nitrogen atoms in the aromatic core) vs. phenothiazine (one sulfur and one nitrogen atom). The phenazine core confers greater π-conjugation and rigidity compared to phenothiazine, influencing electronic properties and stability. Thiophene fentanyl hydrochloride (piperidine core) is pharmacologically distinct and unrelated structurally .

- Substituent Reactivity: The isothiocyanate group (-NCS) in 2-isothiocyanatophenazine is highly electrophilic, enabling reactions with amines or thiols.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.